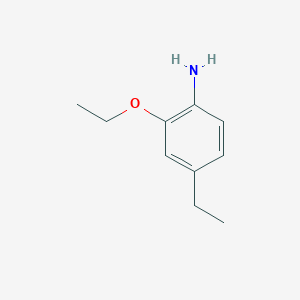
2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride is a derivative of serine, an amino acid. It is known for its role in various biochemical processes and is used in scientific research for its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride typically involves the reaction of serine derivatives under specific conditions. One common method includes the use of protective groups to ensure the selective reaction of functional groups .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated systems to ensure high purity and yield. The process may include multiple purification steps to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for specific research applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated compounds .
Scientific Research Applications
2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride is widely used in scientific research due to its unique properties. It is employed in studies related to amino acid metabolism, enzyme function, and protein synthesis. In medicine, it is used to investigate the effects of amino acid derivatives on physiological processes .
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various enzymatic reactions, influencing metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 3-Amino-2-methylpropanoic acid and 2-Amino-3-hydroxypropanoic acid. These compounds share structural similarities but differ in their specific functional groups and biochemical properties .
Uniqueness: 2-Amino-3-hydroxy-2-methylpropanoic acid hydrochloride is unique due to its specific hydroxyl and amino group arrangement, which allows it to participate in distinct biochemical reactions and pathways. This uniqueness makes it valuable for targeted research applications .
Properties
Molecular Formula |
C4H10ClNO3 |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
2-amino-3-hydroxy-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H9NO3.ClH/c1-4(5,2-6)3(7)8;/h6H,2,5H2,1H3,(H,7,8);1H |
InChI Key |
GXSZHKBAXHJPPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Dimethoxymethyl)-4-(prop-2-enoxymethyl)-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B12082905.png)



![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)


![[2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl]boronic Acid](/img/structure/B12082952.png)
![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)

![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)

![2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12082967.png)

